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Compound of Interest

Compound Name: 2,5-Dimethylcelecoxib

Cat. No.: B1664030 Get Quote

Introduction 2,5-Dimethylcelecoxib (DMC) is a structural analog of the selective COX-2

inhibitor, Celecoxib.[1][2] Unlike its parent compound, DMC does not inhibit cyclooxygenase-2

(COX-2), with an IC50 value greater than 100 µM.[3][4] Its anticancer properties, which are

independent of COX-2 inhibition, have made it a subject of significant research.[1][5][6] In vitro

studies have demonstrated that DMC exerts anti-proliferative, pro-apoptotic, and anti-invasive

effects across a variety of cancer cell lines, including nasopharyngeal carcinoma, glioblastoma,

colon cancer, and leukemia.[1][5][6][7] The primary mechanisms of action investigated in vitro

include the induction of apoptosis and autophagy through the ROS/JNK signaling axis,

inhibition of the Wnt/β-catenin pathway, and induction of cell cycle arrest.[1][5][6][7]

Key In Vitro Applications

Anti-Proliferative Effects: DMC has been shown to inhibit the proliferation of various cancer

cell lines in a dose- and time-dependent manner.[1][5]

Induction of Apoptosis: A key mechanism of DMC's anticancer activity is the induction of

programmed cell death, or apoptosis.[1][5][6] This is often characterized by the activation of

caspases and cleavage of PARP.[5][8]

Induction of Autophagy: In some cancer cell types, such as nasopharyngeal carcinoma,

DMC has been found to induce autophagic cell death.[5]

Cell Cycle Arrest: DMC can induce cell cycle arrest, particularly at the G1/S transition,

preventing cancer cells from progressing through the division cycle.[6][7]
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Signaling Pathway Modulation: DMC's effects are mediated through various signaling

pathways. It has been shown to activate the ROS/JNK pathway and inhibit the Wnt/β-catenin

signaling pathway.[1][2][5]

Data Presentation
Table 1: Anti-Proliferative Activity (IC50) of 2,5-Dimethylcelecoxib in Cancer Cell Lines

Cell Line Cancer Type
Incubation
Time (h)

IC50 (µM) Reference

CNE-2
Nasopharyngeal

Carcinoma
48 ~43.71 [5]

CNE-2R
Nasopharyngeal

Carcinoma
48 ~49.24 [5]

HCT-116 Colon Cancer 24 ~30-40 [1]

U-138 MG Glioblastoma 24 ~35 [9]

Table 2: Induction of Apoptosis by 2,5-Dimethylcelecoxib
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Cell Line Treatment
Incubation
Time (h)

Apoptotic
Cells (%)

Reference

CNE-2 20 µM DMC 48
Increased vs.

control
[5][8]

CNE-2 40 µM DMC 48

Significantly

Increased vs.

control

[5][8]

CNE-2R 20 µM DMC 48
Increased vs.

control
[5][8]

CNE-2R 40 µM DMC 48

Significantly

Increased vs.

control

[5][8]

HCT-116 50 µM DMC 12

Increased

Caspase-3

activity

[1]

U-138 MG 10 µM DMC 24
Increased vs.

control
[9]

Experimental Workflows and Signaling Pathways
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Experimental Workflow

Cancer Cell Culture
(e.g., CNE-2, HCT-116, T98G)

DMC Treatment
(Varying concentrations and time points)

Cell Viability Assay
(MTT Assay)

Apoptosis Assay
(Annexin V Flow Cytometry)

Cell Cycle Analysis
(PI Staining Flow Cytometry)

Protein Expression Analysis
(Western Blot)

Data Analysis & Interpretation

Click to download full resolution via product page

Caption: General workflow for in vitro evaluation of 2,5-Dimethylcelecoxib.
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Caption: DMC-induced apoptosis and autophagy via the ROS/JNK pathway.[5][10]
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Wnt/β-catenin Signaling Pathway Inhibition
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Caption: DMC suppresses the Wnt/β-catenin pathway by targeting TCF7L2.[1][2][11]

Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
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This protocol is used to assess the effect of DMC on cell metabolic activity, which is an

indicator of cell viability and proliferation.[5][7][9][12][13]

Materials:

Cancer cell lines (e.g., CNE-2, HCT-116)

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

48-well or 96-well culture plates

2,5-Dimethylcelecoxib (DMC) stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO (Dimethyl sulfoxide)

Phosphate-Buffered Saline (PBS)

Microplate reader

Procedure:

Cell Seeding: Seed cells into a 48-well or 96-well plate at an appropriate density (e.g., 1 x

10⁴ cells/well) and culture overnight at 37°C with 5% CO₂ to allow for attachment.[5][9]

DMC Treatment: The following day, remove the medium and add fresh medium containing

various concentrations of DMC (e.g., 0, 10, 20, 40, 80, 100 µM).[5] Ensure the final DMSO

concentration in all wells, including the control, is less than 0.1%.[5][9]

Incubation: Incubate the plates for desired time periods (e.g., 24, 48, 72 hours) at 37°C.[5]

MTT Addition: After incubation, add MTT solution to each well (e.g., 25 µL for a 48-well plate)

and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple

formazan crystals.[5][13]
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Solubilization: Carefully remove the medium containing MTT. Add a sufficient volume of

DMSO to each well (e.g., 360 µL for a 48-well plate) to dissolve the formazan crystals.[5]

Measurement: Shake the plate for 10 minutes to ensure complete dissolution.[5] Measure

the optical density (absorbance) at 490 nm or 570 nm using a microplate reader.[5][9]

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-PE/7-AAD Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[5][8]

[9]

Materials:

Treated and control cells

Annexin V-PE/7-AAD Apoptosis Detection Kit

1X Binding Buffer

Cold PBS

Flow cytometer

Procedure:

Cell Preparation: Seed cells and treat with DMC as described for the viability assay for the

desired time (e.g., 48 hours).[8]

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize

and combine with the supernatant.

Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice

with cold PBS.

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶

cells/mL.
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Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of PE Annexin V

and 5 µL of 7-AAD solution.[8][9]

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in

the dark.[9]

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow

cytometry within one hour. Differentiate between viable (Annexin V-/7-AAD-), early apoptotic

(Annexin V+/7-AAD-), and late apoptotic/necrotic (Annexin V+/7-AAD+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell

cycle phase distribution (G0/G1, S, G2/M) by flow cytometry.[6][7][14][15][16]

Materials:

Treated and control cells

Cold 70% Ethanol

Cold PBS

Propidium Iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Cell Harvesting: Harvest approximately 1-2 x 10⁶ cells per sample after DMC treatment.

Washing: Wash the cells once with cold PBS.[14]

Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while

gently vortexing to prevent clumping.[15][17][18] Fix the cells for at least 2 hours (or

overnight) at 4°C.[14][15]
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Rehydration: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet once with

cold PBS.[14]

Staining: Resuspend the cell pellet in 0.5 mL of PI/RNase A staining solution.[14]

Incubation: Incubate the cells for 30 minutes at 37°C in the dark.[14]

Analysis: Analyze the DNA content using a flow cytometer.[15] Use appropriate software to

model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and

G2/M phases.

Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved

in apoptosis and signaling pathways following DMC treatment.[1][5][8][9]

Materials:

Treated and control cell pellets

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels

Transfer apparatus (wet or semi-dry)

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-Cleaved PARP, anti-Cleaved Caspase-3, anti-Bax, anti-Bcl-2,

anti-TCF7L2, anti-Cyclin D1, anti-β-actin)[1][5][8]

HRP-conjugated secondary antibodies

Enhanced Chemiluminescence (ECL) substrate
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Imaging system

Procedure:

Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and

collect the supernatant containing total protein.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli

sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent

non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody

(diluted in blocking buffer) overnight at 4°C.

Washing: Wash the membrane three times with TBST for 10 minutes each.

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-

conjugated secondary antibody for 1 hour at room temperature.

Washing: Repeat the washing step.

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a

chemiluminescence imaging system. Use a loading control like β-actin to normalize protein

levels.[8]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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